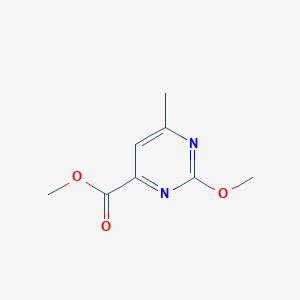Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate
CAS No.: 136517-99-2
Cat. No.: VC2537189
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 136517-99-2 |
|---|---|
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | methyl 2-methoxy-6-methylpyrimidine-4-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O3/c1-5-4-6(7(11)12-2)10-8(9-5)13-3/h4H,1-3H3 |
| Standard InChI Key | AYQBMLAKXZCYOM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)OC)C(=O)OC |
| Canonical SMILES | CC1=CC(=NC(=N1)OC)C(=O)OC |
Introduction
Chemical Structure and Properties
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate belongs to the pyrimidine family of heterocyclic compounds. It features a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, which is characteristic of pyrimidine structures. The compound is distinguished by a methoxy group at position 2, a methyl group at position 6, and a methyl carboxylate group at position 4.
The basic physical and chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 136517-99-2 |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | methyl 2-methoxy-6-methylpyrimidine-4-carboxylate |
| Appearance | Crystalline solid |
| Structure | Six-membered aromatic ring with two nitrogen atoms |
| Functional Groups | Methoxy (position 2), Methyl (position 6), Methyl carboxylate (position 4) |
The compound can be considered a methyl ester derivative of 2-methoxy-6-methylpyrimidine-4-carboxylic acid, which has the CAS number 136518-00-8 and a molecular formula of C7H8N2O3.
Synthesis and Preparation Methods
Esterification of Carboxylic Acid
The most common method for synthesizing Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate involves the esterification of 2-methoxy-6-methylpyrimidine-4-carboxylic acid. This reaction typically employs methanol as the reagent in the presence of a catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to facilitate the esterification process, followed by purification through recrystallization or column chromatography.
The reaction can be represented as:
2-methoxy-6-methylpyrimidine-4-carboxylic acid + methanol → Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate + water
Alternative Synthetic Routes
Alternative synthetic approaches may involve modifications of pyrimidine rings through various organic reactions to introduce the methoxy, methyl, and carboxylate groups at their respective positions. The synthesis typically begins with a suitable pyrimidine precursor, followed by sequential functionalization reactions to introduce the desired substituents.
Structural Characterization
The compound's structure can be confirmed through various analytical techniques:
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for confirming the structure of Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate. The 1H NMR spectrum would show signals for the methoxy protons (approximately 3.9-4.1 ppm), methyl group protons (around 2.4-2.6 ppm), methyl ester protons (around 3.8-4.0 ppm), and the aromatic proton at position 5 of the pyrimidine ring (approximately 7.0-7.3 ppm) .
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the ester carbonyl group (approximately 1720-1740 cm-1) and the C=N stretching vibrations of the pyrimidine ring (approximately 1580-1600 cm-1).
Chemical Identifiers
The compound can be identified using various chemical descriptors:
Chemical Reactivity and Reactions
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate can participate in various chemical reactions due to its functional groups:
Hydrolysis
The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield 2-methoxy-6-methylpyrimidine-4-carboxylic acid. This reaction is particularly important for the interconversion between the acid and ester forms.
Nucleophilic Substitution
Applications in Pharmaceutical Research
Medicinal Chemistry Applications
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate serves as an important building block in medicinal chemistry for the synthesis of compounds with potential therapeutic activities. The pyrimidine scaffold is present in numerous pharmaceuticals and bioactive molecules, making this compound valuable in drug discovery efforts.
Structure-Activity Relationships
Research on compounds containing the pyrimidine scaffold suggests that derivatives of Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate may exhibit various biological activities. The methoxy and methyl substituents can influence binding interactions with biological targets, and the ester group provides a handle for further functionalization or conversion to other reactive groups such as amides .
Industrial and Synthetic Applications
Role as a Chemical Intermediate
Analytical Methods for Detection and Quantification
Several analytical techniques can be employed for the detection and quantification of Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for the analysis of this compound, typically employing reverse-phase columns and mobile phases containing mixtures of water and organic solvents such as acetonitrile or methanol.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound, particularly when derivatization is employed to enhance volatility.
Spectroscopic Methods
UV-Visible spectroscopy can be used for quantification, as the pyrimidine ring typically exhibits characteristic absorption in the UV region due to π→π* and n→π* electronic transitions.
Future Research Directions
Research on Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate and related compounds continues to evolve, with several promising directions:
Development of Novel Derivatives
The exploration of novel derivatives through structural modifications aims to optimize properties for specific applications, particularly in the context of drug discovery and agrochemical development.
Computational Studies
Molecular docking simulations and quantum chemical calculations can provide insights into the interactions of this compound and its derivatives with biological targets, guiding the design of more effective bioactive molecules.
Green Chemistry Approaches
The development of environmentally friendly synthesis methods for this compound aligns with the principles of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous reagents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume